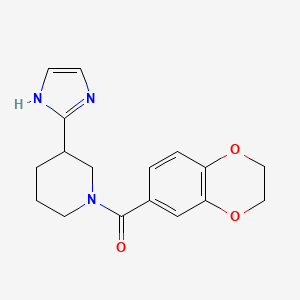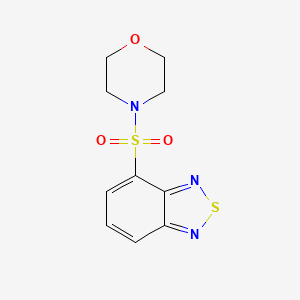![molecular formula C19H17F3N2O3S B5547630 1-(2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B5547630.png)
1-(2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar heterocyclic compounds, such as imidazoles and thienoimidazoles, involves multi-step reactions including condensation, methylation, and electrophilic substitution reactions. For example, Vlasova et al. (2010) discussed the synthesis of 2-phenyl-5-(2-furyl)- and 2-phenyl-5-(2-thienyl)imidazoles through condensation, highlighting the importance of selecting appropriate reactions and conditions for synthesizing complex heterocycles (Vlasova, Aleksandrov, & El’chaninov, 2010).
Molecular Structure Analysis
The molecular structure of related compounds is often characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. Sharma et al. (2017) determined the crystal structure of a similar compound, which revealed planar rings and specific angles between them, underscoring the importance of structural analysis in understanding compound properties (Sharma et al., 2017).
Aplicaciones Científicas De Investigación
Imidazole Derivatives in Scientific Research
Chemical Characteristics and Applications : Imidazole derivatives are a class of heterocyclic compounds characterized by their imidazole ring, a five-membered ring containing two nitrogen atoms at nonadjacent positions. These compounds exhibit a wide range of biological activities and are of significant interest in pharmaceutical research for their therapeutic potentials, such as antifungal, antibacterial, and anticancer activities. For example, Temozolomide, an imidazole tetrazinone derivative, has shown efficacy in treating progressive low-grade glioma by inhibiting DNA replication (Quinn et al., 2003).
Radiotracer Development : Some imidazole derivatives are investigated for their use as radiotracers in positron emission tomography (PET) imaging. These compounds can be designed to target specific biological markers, aiding in the diagnosis and monitoring of diseases such as neurodegenerative disorders and cancer. For instance, the study on 11C-CS1P1, targeting the sphingosine-1-phosphate receptor (S1PR1), evaluated its safety, dosimetry, and brain uptake in humans, supporting its potential for clinical inflammation studies (Brier et al., 2022).
Antimycotic Applications : Imidazole derivatives are also pivotal in developing antimycotic agents. For example, Sertaconazole, an imidazole derivative, has been successfully used to treat Pityriasis versicolor, showing excellent efficacy and safety profile in clinical trials (Nasarre et al., 1992).
Metabolism and Pharmacokinetics Studies : Understanding the metabolism and pharmacokinetics of imidazole derivatives is crucial for their development into safe and effective medications. Studies often focus on their absorption, distribution, metabolism, and excretion (ADME) profiles to optimize therapeutic efficacy while minimizing potential side effects. For instance, the metabolism and excretion pathways of Midazolam, a benzodiazepine with an imidazole core, have been extensively studied to ensure its safe use in clinical settings (Heizmann & Ziegler, 1981).
Propiedades
IUPAC Name |
3-(2-methylphenyl)-5,5-dioxo-1-[3-(trifluoromethyl)phenyl]-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3S/c1-12-5-2-3-8-15(12)24-17-11-28(26,27)10-16(17)23(18(24)25)14-7-4-6-13(9-14)19(20,21)22/h2-9,16-17H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBHVKNHDKMSIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(o-tolyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1R,2R)-2-(benzyloxy)cyclopentyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5547567.png)
![ethyl 2-[(methoxycarbonyl)amino]-4-methyl-5-phenyl-3-thiophenecarboxylate](/img/structure/B5547568.png)
![4-chloro-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide](/img/structure/B5547572.png)

![1-(2-phenylethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one 5-oxide](/img/structure/B5547583.png)
![(1S*,5R*)-6-benzyl-3-[5-(hydroxymethyl)-2-furoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5547585.png)
![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5547593.png)
![3-(3-methoxyphenyl)-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5547606.png)
![N-(2-furylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5547610.png)
![N-methyl-3-{[(methylamino)carbonothioyl]amino}benzamide](/img/structure/B5547617.png)
![8-(1H-benzimidazol-5-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5547621.png)

![2-ethyl-5-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}pyrimidine](/img/structure/B5547639.png)